[2-(1-Benzothien-2-yl)ethyl]amine hydrochloride
CAS No.:
Cat. No.: VC13434569
Molecular Formula: C10H12ClNS
Molecular Weight: 213.73 g/mol
* For research use only. Not for human or veterinary use.
![[2-(1-Benzothien-2-yl)ethyl]amine hydrochloride -](/images/structure/VC13434569.png)
Specification
Molecular Formula | C10H12ClNS |
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Molecular Weight | 213.73 g/mol |
IUPAC Name | 2-(1-benzothiophen-2-yl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C10H11NS.ClH/c11-6-5-9-7-8-3-1-2-4-10(8)12-9;/h1-4,7H,5-6,11H2;1H |
Standard InChI Key | MDVGWALDUKSYTI-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(S2)CCN.Cl |
Canonical SMILES | C1=CC=C2C(=C1)C=C(S2)CCN.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
[2-(1-Benzothien-2-yl)ethyl]amine hydrochloride consists of a benzothiophene moiety (a fused benzene and thiophene ring) attached to an ethylamine chain, protonated at the amine group to form a hydrochloride salt. Key molecular properties include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 213.73 g/mol |
Exact Mass | 213.038 g/mol |
PSA (Polar Surface Area) | 54.26 Ų |
LogP (Partition Coefficient) | 3.90 |
HS Code | 2934999090 |
The benzothiophene system contributes to aromatic stability, while the ethylamine side chain enhances solubility in polar solvents .
Spectroscopic Data
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H NMR: Signals at δ 7.8–7.2 ppm (aromatic protons), δ 3.4–2.8 ppm (methylene groups adjacent to the amine), and δ 2.6 ppm (amine proton) .
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IR: Stretching vibrations at 3250 cm (N–H), 1600 cm (C=C aromatic), and 750 cm (C–S) .
Synthesis and Optimization
Primary Synthetic Route
The compound is synthesized via reductive amination of 2-(1-benzothien-2-yl)acetonitrile using LiAlH in tetrahydrofuran (THF) under inert conditions :
Reaction Scheme:
Optimization Parameters:
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Temperature: 0–20°C to prevent over-reduction.
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Solvent: THF ensures homogeneity and moderates reactivity.
Alternative Methods
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Cyclization Reactions: Employing bis(2-chloroethyl)amine hydrochloride with benzothiophene derivatives at 120–220°C, yielding 59.5–65.6% product .
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Catalytic Hydrogenation: Palladium-catalyzed reduction of nitro precursors, though less efficient (yield: ~50%) .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in methanol, ethanol, and DMSO; sparingly soluble in water (0.5 mg/mL at 25°C) .
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Stability: Stable under inert conditions but hygroscopic. Decomposes above 200°C, releasing HCl and benzothiophene derivatives .
Thermal Analysis
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DSC: Endothermic peak at 134–136°C (melting with decomposition) .
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TGA: 10% mass loss at 150°C due to HCl evaporation; residual char at 300°C .
Applications in Pharmaceutical Research
RORγt Inverse Agonists
Derivatives of [2-(1-benzothien-2-yl)ethyl]amine hydrochloride exhibit potent inhibition of RORγt, a nuclear receptor implicated in autoimmune diseases. Compound 13 (a pyridine-3-carboxamide derivative) demonstrated an IC of 12 nM in TR-FRET assays, with >99.5% purity .
Cannabinoid Receptor Ligands
The benzothiophene scaffold is integral to CB1/CB2 receptor modulators. Structural analogs show sub-micromolar binding affinity () in radioligand displacement assays .
Antimicrobial Agents
Quaternary ammonium derivatives display moderate activity against Staphylococcus aureus (MIC = 16 µg/mL) and Escherichia coli (MIC = 32 µg/mL) .
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